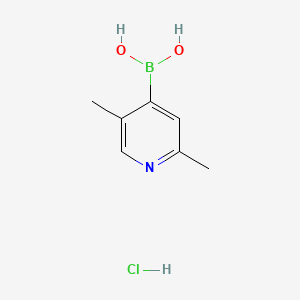
(2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride is a boronic acid derivative with the molecular formula C7H11BClNO2 and a molecular weight of 187.43 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride typically involves the borylation of 2,5-dimethylpyridine. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with 2,5-dimethylpyridine under palladium catalysis . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like 1,4-dioxane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate for borylation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed from oxidation reactions.
Applications De Recherche Scientifique
(2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Biological Research: Investigated for its potential in biological assays and as a tool for studying enzyme mechanisms.
Mécanisme D'action
The mechanism of action of (2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired product . The compound’s boronic acid group can also interact with biological molecules, making it useful in enzyme inhibition studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyridinylboronic Acid: Similar in structure but lacks the dimethyl groups.
Phenylboronic Acid: Commonly used in organic synthesis but has a different aromatic ring structure.
2,6-Dimethylpyridin-4-ylboronic Acid: Similar but with different methyl group positions.
Uniqueness
(2,5-Dimethylpyridin-4-yl)boronic acid hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the dimethyl groups can also affect its solubility and stability, making it distinct from other boronic acids.
Propriétés
Formule moléculaire |
C7H11BClNO2 |
|---|---|
Poids moléculaire |
187.43 g/mol |
Nom IUPAC |
(2,5-dimethylpyridin-4-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C7H10BNO2.ClH/c1-5-4-9-6(2)3-7(5)8(10)11;/h3-4,10-11H,1-2H3;1H |
Clé InChI |
IEXQRYOLQRRGFT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC=C1C)C)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















